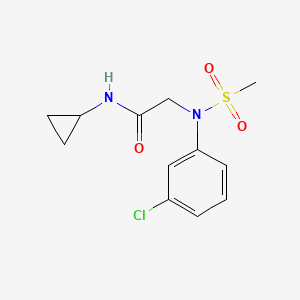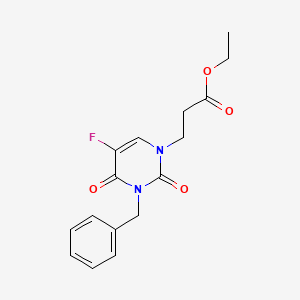![molecular formula C16H7Cl2NO2S2 B5848804 6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)
6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, commonly known as DCT, is a synthetic compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of DCT is not fully understood. However, it has been suggested that DCT may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DCT has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes, leading to oxidative stress in cells. DCT has also been found to disrupt the cell cycle, leading to cell death. In addition, DCT has been shown to induce autophagy, a process in which cells degrade and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCT in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on DCT. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for DCT. Another area of interest is the development of analogs of DCT with improved efficacy and specificity. Finally, more research is needed to fully understand the mechanism of action of DCT and its effects on cellular processes.
Métodos De Síntesis
The synthesis of DCT involves the reaction of 6,8-dichlorochromen-2-one and 2-amino-4-(2-thienyl)-1,3-thiazole in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DCT as a yellow solid.
Aplicaciones Científicas De Investigación
DCT has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. DCT has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
6,8-dichloro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2NO2S2/c17-9-4-8-5-10(16(20)21-14(8)11(18)6-9)15-19-12(7-23-15)13-2-1-3-22-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSLOWLSEIILOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)



![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)



![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)